Celogentin A

Description

Discovery and Classification within Natural Product Families

Celogentin A was first isolated, along with Celogentins B and C, from the seeds of the plant Celosia argentea. nih.gov This plant has a history of use in traditional Chinese and Japanese medicine for treating liver and eye ailments. nih.gov These compounds belong to the larger family of moroidin-type bicyclic peptides. rjpponline.org Moroidin itself is a unique bicyclic peptide originally discovered in the stinging plant Laportea moroides. rjpponline.org

The celogentin family of compounds is a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.gov This means their initial synthesis is directed by genetic templates, after which they undergo significant structural modifications by enzymes to form the final complex bicyclic structure. nih.gov Further investigations into the seeds of Celosia argentea have led to the isolation of additional members of this family, including Celogentins D-H and J. nih.gov

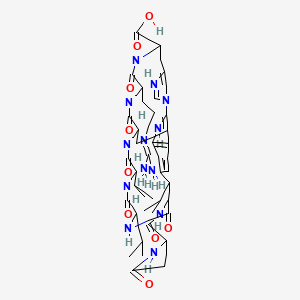

Structural Distinctiveness among Bicyclic Peptides

The structure of this compound is characterized by its bicyclic nature, formed by two interconnected macrocycles. nih.gov A key and unusual feature of the celogentin family is the presence of two unique cross-links between amino acid side chains. nih.govnih.gov One of these is a carbon-carbon bond connecting the beta-carbon of a leucine residue with the C-6 position of a tryptophan indole ring. nih.govnih.gov The second is a carbon-nitrogen bond between the C-2 of the same tryptophan's indole and the N-1 of a histidine's imidazole ring. nih.govnih.gov

This intricate and rigid bicyclic framework provides greater conformational stability compared to linear or monocyclic peptides. magtech.com.cnresearchgate.net This rigidity is believed to be crucial for its biological activity, as it presents a well-defined shape for interacting with its biological target. magtech.com.cnresearchgate.net The specific arrangement of amino acids and the nature of the macrocycles differentiate the various members of the celogentin family from one another. nih.gov

Overview of Research Significance in Chemical Biology and Medicinal Chemistry

The unique architecture and biological activity of this compound and its relatives have made them significant targets for research in chemical biology and medicinal chemistry. nih.gov The primary biological activity of interest is their ability to inhibit the polymerization of tubulin. nih.govresearchgate.net Tubulin is a crucial protein involved in the formation of microtubules, which are essential components of the cellular cytoskeleton and play a vital role in cell division. nih.gov By disrupting this process, these compounds exhibit antimitotic activity, making them potential leads for the development of anticancer agents. nih.govresearchgate.net

The complex structure of these peptides presents a considerable challenge for total synthesis, attracting the attention of synthetic organic chemists. nih.govnih.gov Successful synthesis provides a means to produce these compounds in larger quantities for further study and allows for the creation of analogues to probe structure-activity relationships. nih.govmagtech.com.cn These studies are vital for understanding which parts of the molecule are essential for its biological function and for designing new, potentially more potent or selective therapeutic agents. magtech.com.cnresearchgate.net The development of synthetic strategies, such as the use of oxidative coupling to form the key indole-imidazole linkage, represents a significant advancement in peptide chemistry. nih.gov

The study of this compound and its family contributes to the broader understanding of natural product biosynthesis and the chemical logic that nature employs to create complex and biologically active molecules. nih.gov Furthermore, their potential as drug candidates highlights the importance of exploring natural sources for novel therapeutic leads. osu.edu

Propriétés

Formule moléculaire |

C45H63N13O9 |

|---|---|

Poids moléculaire |

930.1 g/mol |

Nom IUPAC |

13-[3-(diaminomethylideneamino)propyl]-22-(2-methylpropyl)-12,15,18,21,24-pentaoxo-25-[(5-oxopyrrolidine-2-carbonyl)amino]-19,26-di(propan-2-yl)-3,5,7,11,14,17,20,23-octazapentacyclo[14.13.2.12,27.15,8.04,30]tritriaconta-1,4(30),6,8(33),27(32),28-hexaene-10-carboxylic acid |

InChI |

InChI=1S/C45H63N13O9/c1-20(2)14-30-41(63)56-35(22(5)6)42(64)54-31-17-26-25-10-9-23(34(21(3)4)36(43(65)53-30)57-39(61)28-11-12-33(59)50-28)15-29(25)51-37(26)58-18-24(49-19-58)16-32(44(66)67)55-38(60)27(52-40(31)62)8-7-13-48-45(46)47/h9-10,15,18-22,27-28,30-32,34-36,51H,7-8,11-14,16-17H2,1-6H3,(H,50,59)(H,52,62)(H,53,65)(H,54,64)(H,55,60)(H,56,63)(H,57,61)(H,66,67)(H4,46,47,48) |

Clé InChI |

MUYGMOBSBHOVEC-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC1C(=O)NC(C(=O)NC2CC3=C(NC4=C3C=CC(=C4)C(C(C(=O)N1)NC(=O)C5CCC(=O)N5)C(C)C)N6C=C(CC(NC(=O)C(NC2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C |

Synonymes |

celogentin A |

Origine du produit |

United States |

Isolation and Elucidation of Celogentin a

Source Organism and Biogeographical Context

Celogentin A, along with its related analogs, is isolated from the seeds of Celosia argentea. researchgate.netresearchgate.netnih.gov This plant, commonly known as silver cock's comb or Lagos spinach, is a member of the Amaranthaceae family. researchgate.netnih.gov Celosia argentea is widely distributed and is particularly prevalent in tropical and subtropical regions. It has a history of use in traditional medicine in various cultures, including as an herbal remedy in China and Japan for ailments related to the liver and eyes. nih.gov The study of the geographical distribution of organisms and ecosystems, known as biogeography, helps in understanding the environmental factors that may influence the production of such unique chemical compounds in plants. wikipedia.org

Isolation Procedures and Challenges

The extraction of this compound from the seeds of Celosia argentea is a meticulous process. researchgate.netnih.gov The initial step typically involves grinding the seeds and extracting the material with a solvent like methanol. google.com The resulting crude extract is a complex mixture containing numerous compounds, including other celogentin analogs such as Celogentin B and C, as well as the related peptide, moroidin. researchgate.net

Separating these closely related bicyclic peptides presents a significant challenge due to their similar chemical structures and properties. researchgate.net The isolation process necessitates the use of advanced chromatographic techniques to achieve the high degree of purity required for structural analysis. eurekaselect.com The low yield of these compounds from their natural source further complicates the isolation process, making it a labor-intensive and challenging endeavor. acs.orgumich.edu

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of complex organic molecules like this compound. nptel.ac.inutoronto.ca Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the primary and secondary structures of the peptide. researchgate.neteurekaselect.com

Table 1: Key NMR Data for Celogentin Analogs

| Compound | ¹H NMR Chemical Shift (δ) of Imidazole H2 | Reference |

|---|---|---|

| Synthetic Celogentin C | 9.53 to 8.04 ppm | nih.gov |

| Natural Celogentin C | 9.41 ppm | nih.gov |

This table highlights the variability in the chemical shift of a specific proton in Celogentin C, demonstrating the sensitivity of NMR to environmental factors.

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. eurekaselect.comnptel.ac.in High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to deduce the molecular formula. nptel.ac.in

Tandem mass spectrometry (MS/MS) is particularly valuable for sequencing peptides. researchgate.net In an MS/MS experiment, the parent ion corresponding to the this compound molecule is selected and fragmented. The resulting fragment ions are then analyzed to reveal information about the amino acid sequence. This technique, in conjunction with NMR data, was instrumental in confirming the structure of this compound and its analogs. researchgate.netresearchgate.net

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₅H₆₃N₁₃O₉ | nih.gov |

| Precursor m/z ([M+2H]²⁺) | 465.75 | nih.gov |

This table provides fundamental mass spectrometry characteristics for this compound.

Circular Dichroism (CD) spectroscopy is a technique that provides information about the secondary structure of peptides and proteins. nih.govnih.gov It measures the differential absorption of left and right circularly polarized light. nih.gov The resulting CD spectrum is sensitive to the presence of regular secondary structural elements like α-helices and β-sheets. chemrxiv.org

While a crystal structure for this compound itself has not been explicitly mentioned in the provided context, X-ray crystallography has been successfully applied to determine the absolute stereochemistry and conformation of a closely related analog, moroidin. nih.govresearchgate.net This technique provides an unambiguous three-dimensional structure of a molecule in its crystalline state. chemrxiv.org The structural information obtained from the X-ray analysis of moroidin has been crucial for confirming the stereostructure of the entire family of celogentin peptides, including this compound, due to their close structural relationship. researchgate.netgrafiati.com

Unique Structural Architectures and Inter-residue Linkages

Bicyclic Octapeptide Framework of Celogentin A

This compound is a bicyclic octapeptide, a molecule composed of eight amino acids arranged in two ring structures. nih.govbyu.edu This bicyclic framework is a defining characteristic of the celogentin family. The structure of these peptides is notable for two unusual cross-links that create the dual-ring system. One of these linkages connects a leucine β-carbon to the C6 position of a tryptophan indole ring, while the second joins the C2 of the same tryptophan's indole to the N1 of a histidine's imidazole ring. nih.govnih.gov

The celogentin family can be categorized into three structural classes based on variations in the right-hand macrocycle. nih.gov this compound, along with celogentins B and D, belongs to a class where the right-hand ring is a tripeptide. nih.gov This is in contrast to celogentin C, which has a tetrapeptide in its right-hand ring containing a proline residue. nih.gov Another class, which includes moroidin and celogentins E through J, incorporates glycine into their right-hand macrocycles, also forming tetrapeptides but with a presumed different conformation from that of celogentin C. nih.gov

Non-Canonical Amino Acid Connectivities

A key feature of this compound's structure is the presence of non-canonical amino acid connectivities, which are linkages not typically found in ribosomally synthesized proteins. nih.govbyu.edu These unusual bonds are crucial in forming the bicyclic structure of the molecule. The biosynthesis of these linkages involves post-translational modifications. umich.edu

The left-hand ring of this compound is characterized by a carbon-carbon bond between the β-carbon of a leucine residue and the C6 position of the indole ring of a tryptophan residue. nih.govnih.govbyu.edu This covalent bond creates a β-substituted amino acid, a unique structural motif. byu.edu The formation of this Leu-Trp linkage has been a significant challenge in the total synthesis of celogentins, with strategies including Knoevenagel condensation followed by a radical conjugate addition sequence. nih.govresearchgate.net The stereochemistry of this cross-linked adduct has been confirmed through X-ray crystallographic analysis of related derivatives, matching that found in the natural products. researchgate.netresearchgate.net

The right-hand ring of this compound features a carbon-nitrogen bond connecting the C2 position of the tryptophan indole ring to the N1 atom of the histidine imidazole ring. nih.govnih.govbyu.edu This Trp-His linkage is another example of the unusual connectivities that define the celogentin family. nih.gov The construction of this indole–imidazole bond has been achieved synthetically through methods such as a mild intermolecular oxidative coupling reaction. nih.govresearchgate.net This specific linkage is a rare structural motif in macrocyclic peptides. researchgate.net

Leucine β-Carbon to Tryptophan Indole C6 Cross-Link (Left-Hand Ring)

Beta-Substituted Leucine Residue

The cross-link between leucine and tryptophan results in a β-substituted leucine residue, a non-canonical amino acid that is a key component of this compound's structure. nih.govbyu.edubyu.edu This substitution at the beta-position of the leucine side chain is a direct consequence of the formation of the left-hand macrocycle. nih.govbyu.edu The synthesis of this β-substituted α-amino acid moiety has been a focus of synthetic efforts, utilizing radical conjugate addition methodologies. nih.govbyu.edu

Biosynthetic Pathways and Enzymology

Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs) Framework

The biosynthesis of Celogentin A follows the principles of Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs). umich.edunih.gov This means that the peptide's initial blueprint is encoded in the plant's genome and transcribed into a precursor peptide. This precursor peptide is then subjected to a series of enzymatic modifications to yield the final, mature bicyclic structure.

The precursor peptides for moroidins, including this compound, are often found within larger proteins containing a specific domain known as the BURP domain. umich.eduacs.org These precursor peptides can contain single or multiple copies of the "core peptide" sequence, which is the segment that will ultimately be transformed into the final natural product. rsc.org The presence of multiple core peptides within a single precursor allows for a more efficient and rapid production of the bioactive molecules. rsc.org

The general structure of a RiPP precursor peptide includes a leader peptide sequence, which guides the core peptide to the modifying enzymes, and a follower peptide sequence, which is cleaved off during maturation. rsc.org In the case of moroidins, the precursor can also be fused to a catalytic domain, a feature that distinguishes many plant RiPPs from their microbial counterparts. rsc.org

Identification and Characterization of BURP-Domain Peptide Cyclases

A significant breakthrough in understanding this compound biosynthesis was the identification of BURP-domain-containing proteins as the key peptide cyclases. umich.eduacs.org These enzymes are responsible for catalyzing the crucial macrocyclization reactions that form the distinctive bicyclic structure of moroidins.

Through transcriptome mining of various plant species, researchers have been able to identify genes encoding for these BURP-domain peptide cyclases. umich.edunih.gov For instance, a moroidin cyclase was identified in Japanese kerria (Kerria japonica) that demonstrated the ability to install the characteristic tryptophan-indole-centered macrocyclic bonds. umich.eduacs.org This discovery has opened the door to finding more of these enzymes in a wider range of plants by searching for BURP-domain precursor peptides in plant genomic and transcriptomic databases. umich.edu

These BURP-domain cyclases can function in a fused manner, where the catalytic domain is part of the same protein as the precursor peptide, or as separate, "split" enzymes that act on a free peptide substrate. researchgate.net This versatility adds another layer of complexity and potential for diversity in the biosynthesis of these peptides.

Enzymatic Mechanisms of Macrocycle Formation

The formation of the two macrocycles in this compound is a feat of precise enzymatic control. The BURP-domain cyclase orchestrates a series of bond formations, with the tryptophan residue playing a central role.

Tryptophan-Indole-Centered Macrocyclic Bond Formation

The bicyclic core of moroidins is defined by two critical cross-links involving a tryptophan residue. umich.edugoogle.com The first macrocycle is formed by a carbon-carbon bond between the C6 position of the tryptophan's indole ring and the β-carbon of a leucine residue. nih.govgoogle.com The second ring is created through a carbon-nitrogen bond between the C2 position of the same tryptophan indole and the N1 of a C-terminal histidine's imidazole ring. google.com

The BURP-domain cyclase is the catalyst for these intricate cyclizations. umich.edugoogle.com It is proposed that the enzyme facilitates the formation of these indole-derived C-C and C-N bonds, which are the key to the bicyclic motif of moroidins. google.com

Role of Metal Co-factors (e.g., Cupric Ions) in Cyclase Activity

The catalytic activity of BURP-domain peptide cyclases is dependent on the presence of metal co-factors, specifically cupric ions (Cu²⁺). umich.eduacs.org Studies have shown that the installation of the tryptophan-indole-centered macrocyclic bonds by the moroidin cyclase from Kerria japonica occurs in the presence of these ions. umich.eduacs.org

Copper is a well-known co-factor for many enzymes, particularly oxidases, due to its ability to facilitate single electron transfer reactions. ufl.edu In the context of this compound biosynthesis, the copper-dependent nature of the BURP domain suggests it functions as a catalytic center that mediates the C-C and C-N bond formations required for macrocyclization. researchgate.net

Heterologous Expression Systems for Biosynthetic Production

The low isolation yields of this compound and its analogs from their natural plant sources have historically hindered extensive research and development. umich.edunih.gov To overcome this challenge, scientists have turned to heterologous expression systems.

By cloning the genes for the moroidin precursor peptide and the BURP-domain cyclase into a host organism, such as the tobacco plant Nicotiana benthamiana, researchers have successfully produced these complex bicyclic peptides. umich.edugoogle.com The use of Agrobacterium tumefaciens-mediated transient expression has proven to be an effective method for introducing the necessary genetic machinery into the host plant. umich.edu

Total Synthesis Strategies and Methodological Advancements

Rationale for Synthetic Endeavors

The primary impetus for the total synthesis of Celogentin A and its congeners is their unique and complex molecular structure. nih.govnih.gov this compound is a bicyclic octapeptide featuring two unusual covalent linkages that create a rigid, three-dimensional structure. nih.govmagtech.com.cn One is a carbon-carbon bond between the β-carbon of a leucine residue and the C6 position of a tryptophan indole ring. nih.gov The second is a carbon-nitrogen bond connecting the C2 position of the same tryptophan to the N-1 of a histidine imidazole ring. nih.gov This intricate connectivity results in a highly constrained bicyclic system that presents a significant synthetic challenge, particularly the construction of the congested quaternary carbon at the leucine β-position. nih.govbyu.edu

Successfully synthesizing this compound serves as a benchmark for the power and applicability of modern synthetic methods. The challenges associated with its structure have spurred the development of novel synthetic strategies and the refinement of existing ones. nih.gov Furthermore, a total synthesis provides unambiguous confirmation of the assigned structure and absolute stereochemistry. It also offers access to quantities of the natural product and its analogs for further biological investigation, which is otherwise limited by the low isolation yields from natural sources. magtech.com.cn

Synthetic Approaches to the Leucine-Tryptophan Cross-Link

The formation of the bond between the leucine and tryptophan side chains has been a central focus of synthetic studies, as it establishes a sterically hindered quaternary carbon center. Chemists have devised several distinct and innovative approaches to tackle this formidable challenge.

Knoevenagel Condensation and Radical Conjugate Addition Sequences

An effective and frequently employed strategy to construct the leucine-tryptophan linkage involves a multi-step sequence initiated by a Knoevenagel condensation. nih.govacs.orgnih.gov In this approach, a tryptophan derivative bearing an aldehyde at the C6 position of the indole is condensed with a nitroacetamide-containing dipeptide. nih.gov This step forms an α,β-unsaturated nitroamide, which then serves as a radical acceptor. nih.govacs.org

The subsequent key step is a radical conjugate addition, where an isopropyl radical (representing the remainder of the leucine side chain) is added to the activated double bond. nih.govbyu.edu While this method has proven successful in forming the desired C-C bond, a notable challenge has been controlling the stereochemistry of the newly formed stereocenter, with some approaches yielding mixtures of diastereomers. publish.csiro.auresearchgate.net The sequence is typically completed by reduction of the nitro group to an amine, which is then acylated to complete the amino acid residue. nih.govacs.org

| Precursors | Key Reaction Steps | Outcome & Challenges |

| C6-formyl tryptophan derivative, Nitroacetamide dipeptide | Knoevenagel Condensation | Formation of an α,β-unsaturated nitroamide nih.gov |

| α,β-unsaturated nitroamide, Isopropyl radical source | Radical Conjugate Addition | Construction of the Leucine-Tryptophan C-C bond nih.govbyu.edu |

| Resulting nitro compound | Nitro Group Reduction | Formation of the β-substituted leucine residue. A key challenge is achieving high diastereoselectivity in the radical addition step. nih.govpublish.csiro.auresearchgate.net |

Palladium-Catalyzed C-H Activation-Cross-Coupling

A more modern and atom-economical approach to the leucine-tryptophan bond involves a palladium-catalyzed C-H activation strategy. publish.csiro.aupublish.csiro.aupublish.csiro.audntb.gov.ua This method creates the C-C bond by directly coupling a C(sp³)-H bond on the leucine side chain with a C(sp²)-H bond on the tryptophan indole ring. To achieve the required regioselectivity, an 8-aminoquinoline amide directing group is attached to the leucine residue. publish.csiro.aupublish.csiro.au This group coordinates to the palladium catalyst and directs the C-H activation to the β-position of the leucine. publish.csiro.au

The coupling partner is typically a 6-iodotryptophan derivative. publish.csiro.aupublish.csiro.au The palladium catalyst facilitates the cross-coupling of the activated leucine with the iodinated tryptophan. A significant advantage of this method is the high degree of stereocontrol, enabling the synthesis of the desired Leu-Trp adduct as a single stereoisomer. researchgate.netpublish.csiro.au

| Coupling Partners | Catalyst System & Directing Group | Key Features & Advantages |

| Leucine derivative, 6-Iodotryptophan derivative | Palladium acetate (catalyst), 8-aminoquinoline (directing group) | Direct C(sp³)-H activation, High atom economy, High regio- and stereoselectivity. publish.csiro.aupublish.csiro.auresearchgate.net |

Asymmetric Michael Addition Strategies

Asymmetric Michael addition reactions offer another powerful route for the stereoselective synthesis of β-substituted tryptophans, a core structural motif in this compound. rsc.orgrsc.orgnih.gov This strategy involves the conjugate addition of a nucleophilic glycine equivalent to an electrophilic indole derivative. For instance, a chiral nickel(II) complex of a glycine Schiff base can be used as the nucleophile. rsc.orgrsc.orgcas.cn

The Michael acceptor is a sulfonylindole, which activates the indole C2-C3 bond for nucleophilic attack. rsc.orgrsc.org The use of a chiral ligand on the nickel complex allows for high diastereo- and enantioselectivity in the formation of the new C-C bond. rsc.orgrsc.org This method provides an efficient pathway to chiral syn-β-substituted tryptophans, which are key precursors for the celogentin family. rsc.orgrsc.orgnih.gov While this has been demonstrated for the synthesis of β-substituted tryptophans in general, its application in a total synthesis of this compound would be a logical extension.

| Nucleophile | Electrophile (Michael Acceptor) | Catalyst/Chiral Auxiliary | Outcome |

| Chiral Nickel(II) complex of glycine Schiff base | Sulfonylindoles | Chiral (S)-o-[N-(N-benzylprolyl)amino]benzophenone ligand | High diastereo- and enantioselectivity in forming syn-β-substituted tryptophans. rsc.orgrsc.orgcas.cn |

Synthetic Approaches to the Tryptophan-Histidine Cross-Link

The formation of the C-N bond between the C2 of tryptophan and the N1 of histidine constitutes the second major synthetic hurdle. This linkage completes the bicyclic core of this compound.

Indole-Imidazole Oxidative Coupling Methodologies

The most successful and direct method for forging the tryptophan-histidine linkage is an intermolecular oxidative coupling. nih.govnih.govnih.gov This reaction involves treating a tryptophan-containing peptide and a histidine-containing peptide with an electrophilic halogenating agent, such as N-chlorosuccinimide (NCS). nih.govnih.govwikipedia.org

The proposed mechanism involves the electrophilic chlorination of the electron-rich indole at the C3 position, followed by rearrangement to a C2-chloroindolenine intermediate. This electrophilic intermediate is then attacked by the nucleophilic imidazole ring of the histidine residue. nih.gov Subsequent elimination of HCl forms the desired C-N bond. nih.gov A notable refinement of this method involves the use of proline benzyl ester as an additive to moderate the reactivity of NCS, thereby preventing undesired side reactions and improving the yield of the desired coupled product. nih.govacs.orgnih.gov

| Reactants | Reagents | Key Features & Additives |

| Tryptophan-containing peptide fragment, Histidine-containing peptide fragment | N-chlorosuccinimide (NCS) | Forms the C2-N1 bond between tryptophan and histidine. Proline benzyl ester can be used as an additive to modulate reactivity and improve yields. nih.govnih.govresearchgate.net |

Optimization of Reaction Conditions and Additives (e.g., Pro-OBn)

A critical step in the synthesis of celogentin C, a closely related analogue of this compound, is the oxidative coupling of an indole and an imidazole ring to form the Trp-His linkage. nih.govnih.gov Initial attempts at this coupling were unsuccessful, leading to the formation of undesired byproducts. nih.gov A significant breakthrough was the discovery that the additive Pro-OBn (L-proline benzyl ester) was essential for the success of this reaction. nih.govnih.gov

Mechanistic studies revealed that Pro-OBn acts as a moderator for the concentration of the chlorinating agent, N-chlorosuccinimide (NCS), in the reaction mixture. nih.govnih.govresearchgate.net This moderation prevents the formation of a dichlorinated byproduct on the proline residue, which was observed in the absence of the additive. nih.govnih.gov The optimized conditions involved using two equivalents of Pro-OBn with three equivalents of NCS. nih.gov This allowed for the desired oxidative coupling to proceed, ultimately enabling the formation of the right-hand macrocycle of the molecule. nih.govnih.gov

Further optimization involved using an excess of the dipeptide coupling partner to achieve a reasonable reaction rate. nih.govnih.gov While this complicated the purification process, it was found to be most efficient to deprotect the crude product via transfer hydrogenation before isolation, affording the octapeptide in a 64% yield over two steps. nih.govnih.gov This strategic use of an additive and optimization of reaction parameters were pivotal in overcoming a major synthetic obstacle. nih.gov

Macrolactamization and Ring Closure Methodologies

The formation of the two macrocyclic rings in celogentins is a defining challenge in their total synthesis. researchgate.net Various macrolactamization strategies have been employed, with the choice of cyclization site being a critical decision to avoid issues like epimerization. nih.gov

In the synthesis of celogentin C, a "left-to-right" strategy was ultimately successful. nih.govnih.gov The left-hand macrocycle, containing the unusual Leu-Trp cross-link, was formed first. nih.gov This was achieved through a sequence involving an intermolecular Knoevenagel condensation, a radical conjugate addition, and a samarium(II) iodide-mediated nitro reduction, followed by macrolactamization. nih.govnih.gov The cyclization to form the left-hand ring at the Val-Trp amide bond was high-yielding and proceeded without epimerization. nih.govnih.gov This was a notable improvement over other reported macrolactamizations at different positions that were plagued by loss of stereochemical integrity. nih.gov

For the right-hand ring, macrolactamization was performed after the crucial indole-imidazole oxidative coupling. nih.govnih.gov The cyclization was promoted by HOBt/HBTU and provided the bicyclic peptide in high yield (83%) with no detectable epimerization. nih.gov The success of these ring closures depended on the strategic selection of the cyclization points and the use of appropriate coupling reagents. nih.govnih.gov Other macrocyclization techniques explored in the broader context of peptide synthesis include transition metal-catalyzed reactions like ring-closing metathesis and C-H activation, which offer alternative approaches to forming such complex cyclic structures. researchgate.netsci-hub.se

Stereocontrol and Diastereoselectivity in Multi-Step Syntheses

Maintaining stereochemical integrity and controlling the formation of new stereocenters are paramount in the total synthesis of complex natural products like this compound. ijarsct.co.inrijournals.com The synthesis of the related celogentin C encountered significant challenges in stereocontrol, particularly in the formation of the Leu-Trp linkage. nih.govresearchgate.net

In contrast, other approaches have achieved higher levels of stereocontrol. For instance, a synthesis of the Leu-Trp component utilized a palladium-catalyzed C-H activation strategy with an aminoquinoline directing group, which installed the bond with complete stereocontrol. nih.govpsu.edu Another highly stereocontrolled synthesis of celogentin C employed a tandem asymmetric Michael addition/bromination/azidation strategy to construct the Leu-Trp linkage. researchgate.netfigshare.com These examples highlight the critical role of methodology selection in achieving the desired stereochemical outcome in these intricate multi-step syntheses. rijournals.com

Comparative Analysis of Synthetic Routes

A different approach by Jia and coworkers achieved a highly stereocontrolled and efficient total synthesis of celogentin C. researchgate.netfigshare.com Their strategy featured a tandem asymmetric Michael addition/bromination/azidation to create the Leu-Trp moiety with high stereoselectivity. researchgate.netfigshare.com This route was more linear but offered better control over the stereochemistry of the key fragment. researchgate.net

A third notable strategy, developed by Chen and coworkers, employed a palladium-catalyzed C-H functionalization to construct the Leu-Trp bond. nih.govpsu.edu This method utilized an 8-aminoquinoline directing group to achieve high regio- and stereoselectivity in the key C-C bond formation. psu.edu This represents a more modern and elegant approach to forging this challenging linkage. nih.gov

Structure-activity Relationship Sar Investigations

Correlating Bicyclic Architecture with Biological Efficacy

A defining feature of the celogentin family is its rigid bicyclic scaffold, which is crucial for its biological function. researchgate.netacs.orgnih.gov This architecture arises from unusual covalent cross-links between the side chains of specific amino acid residues, namely a carbon-carbon bond between leucine and tryptophan and a carbon-nitrogen bond between tryptophan and histidine. researchgate.netnih.gov This bicyclic structure imparts significant conformational rigidity, which is believed to reduce the entropic penalty upon binding to its biological target, tubulin, thereby increasing affinity and selectivity. rsc.orgworktribe.com

Studies comparing bicyclic celogentins to related monocyclic peptides, such as stephanotic acid, and linear precursors highlight the importance of the bicyclic system. nih.govnih.gov The constrained conformation is thought to pre-organize the molecule into a bioactive shape that is optimal for interaction with the tubulin binding site. researchgate.netacs.org This structural rigidity not only enhances target affinity but also contributes to greater metabolic stability compared to more flexible linear or monocyclic peptides, making bicyclic peptides like celogentin A promising therapeutic candidates. researchgate.networktribe.comresearchgate.net The consensus from SAR studies is that the complete bicyclic framework, including the specific non-peptide linkages, is a primary determinant of the potent antimitotic activity observed in this family of natural products. researchgate.netacs.org

Impact of Ring Size and Conformation on Target Interaction

Beyond the fundamental importance of the bicyclic scaffold, the specific size and conformation of the constituent macrocycles play a critical role in modulating biological efficacy. researchgate.netacs.org The celogentin family exhibits natural variations in the structure of its macrocycles, particularly the "right-hand ring" formed by the Trp-His linkage, and these variations have been directly correlated with significant differences in tubulin polymerization inhibitory activity. nih.gov

Influence of Specific Amino Acid Residues on Biological Activity (e.g., Pro, Gly, Ile, Lys)

The amino acid composition within the bicyclic framework is a key determinant of the biological activity of celogentins. jst.go.jp SAR studies have revealed that substituting even a single amino acid can dramatically alter the potency of tubulin polymerization inhibition. nih.govjst.go.jp

The most striking example is the proline residue in the right-hand ring of Celogentin C. Its presence creates a unique conformational constraint that results in a 30-fold increase in activity compared to this compound. nih.govjst.go.jp Other residues also have a significant impact. The substitution of a glycine residue in this same ring, as seen in moroidin and celogentins E and F, results in a 10-fold higher potency than this compound. jst.go.jp The presence of an isoleucine (Ile) at position 4 yields potency comparable to that of analogs with valine (Val) at the same position. jst.go.jp Conversely, the addition of a lysine (Lys) residue, as in Celogentin B, does not appear to have a major influence on the inhibitory activity compared to this compound. jst.go.jp These findings underscore that specific residues, particularly proline and glycine in the right-hand ring, are critical for establishing the high-potency conformation.

| Compound | Key Amino Acid Residue(s) in "Right-Hand Ring" | Relative Potency (Tubulin Polymerization Inhibition) | Reference |

|---|---|---|---|

| Celogentin C | Proline (Pro) | Most Potent (~30x more potent than this compound) | nih.gov, jst.go.jp |

| Moroidin, Celogentin E, Celogentin F | Glycine (Gly) | High Potency (~10x more potent than this compound) | jst.go.jp |

| Celogentin G, Celogentin H, Celogentin J | Isoleucine (Ile) at position 4 | High Potency (Comparable to Gly-containing analogs) | jst.go.jp |

| This compound | - | Baseline Potency | nih.gov, jst.go.jp |

| Celogentin B | Contains additional Lysine (Lys) | Weak Potency (Not significantly different from this compound) | jst.go.jp |

Elucidating Key Pharmacophoric Elements through Analog Variation

To further define the essential pharmacophoric elements of the celogentin structure, researchers have synthesized and evaluated simplified analogs. ccmb.res.innih.gov These studies aim to replace the complex, synthetically challenging native structure with simpler mimics that retain biological activity, thereby revealing the core features required for function. ccmb.res.in

In one notable study, the three cross-linked amino acid residues at the core of Celogentin C (leucine, tryptophan, and histidine) were substituted with three cysteine residues. ccmb.res.in These cysteines were then cross-linked using a 1,3,5-tris(bromomethyl)benzene linker, effectively replacing the central indole core with a mesitylenyl moiety. ccmb.res.in These simplified bicyclic mimetics were found to be potent inhibitors of tubulin polymerization, demonstrating that the native cross-linked core is not strictly necessary for activity. nih.gov The success of these analogs, in which the complex side chain-side chain linkages are replaced by simpler thioether bonds, indicates that a key pharmacophoric requirement is the presentation of the peripheral amino acid residues in a specific, rigidified bicyclic orientation. ccmb.res.innih.govresearchgate.net The core scaffold primarily serves to enforce the correct conformation for optimal target interaction. ccmb.res.inresearchgate.net

| Analog Type | Structural Modification | Observed Activity | Reference |

|---|---|---|---|

| Simplified Bicyclic Mimic | The Leu-Trp-His cross-linked core was replaced with three Cysteine residues cross-linked by a mesitylenyl group (thioether bonds). | Potent inhibition of tubulin polymerization; moderate antibacterial activity. | ccmb.res.in, nih.gov |

| Moroidin Derivatives & Analogs | Variations in the peptide sequence of the natural product moroidin. | Used in SAR studies to confirm the importance of the bicyclic ring system and conformation for tubulin interaction. | researchgate.net, acs.org |

Molecular Mechanisms of Action and Cellular Biology

Modulation of Microtubule Dynamics

Celogentin A is a potent modulator of microtubule dynamics, a critical process for cell division, structure, and intracellular transport. bohrium.comresearchgate.net Microtubules are dynamic polymers of α- and β-tubulin heterodimers, and their constant assembly and disassembly are essential for various cellular functions. nih.govelifesciences.org

Inhibition of Tubulin Polymerization

A primary mechanism of this compound is its potent inhibition of tubulin polymerization. vulcanchem.comresearchgate.netnih.govfigshare.commarquette.edu This activity is a hallmark of the celogentin family of peptides. researchgate.netnih.govresearchgate.net By preventing the assembly of tubulin dimers into microtubules, this compound disrupts the formation of these crucial cellular structures. vulcanchem.come-bookshelf.de The inhibitory potency of some celogentins has been noted to be significant, with Celogentin C, a structurally related compound, being four times more potent than moroidin in this regard. researchgate.net The interference with microtubule dynamics through tubulin-targeted drugs is a validated approach in cancer research. bohrium.com

Disruption of Mitotic Spindle Assembly

The inhibition of tubulin polymerization by this compound directly leads to the disruption of mitotic spindle assembly. researchgate.netoncotarget.com The mitotic spindle, a complex structure composed of microtubules, is essential for the accurate segregation of chromosomes during cell division (mitosis). proteinatlas.org By preventing the formation of these microtubules, this compound effectively halts the construction of a functional mitotic spindle. oncotarget.com This disruption prevents proper chromosome alignment and segregation, ultimately leading to mitotic arrest. oncotarget.comnih.gov

Cellular Arrest and Apoptotic Pathways Induction

The disruption of microtubule dynamics and mitotic spindle formation by this compound triggers significant cellular consequences, namely cell cycle arrest and the induction of apoptosis (programmed cell death). researchgate.netoncotarget.com When the mitotic spindle is compromised, the spindle assembly checkpoint (SAC) is activated, a crucial cellular surveillance mechanism. nih.gov This checkpoint halts the cell cycle, typically in the G2/M phase, to prevent aneuploidy. researchgate.net If the damage is irreparable, the cell is directed towards apoptosis. mdpi.comfrontiersin.org This induction of apoptosis is a key outcome of treatment with microtubule-disrupting agents. The process often involves intrinsic mitochondrial pathways. researchgate.net

Interaction with Tubulin Binding Sites (e.g., Vinca Alkaloid Site)

The inhibitory effect of this compound on tubulin polymerization is a result of its direct interaction with tubulin. While the precise binding site for this compound is a subject of ongoing research, evidence suggests that related compounds, such as moroidin, may bind to the vinca alkaloid site on β-tubulin. researchgate.net The vinca alkaloids, a well-known class of anti-cancer drugs, also inhibit tubulin polymerization by binding to a specific site on the β-tubulin subunit. sci-hub.seuah.es This binding interferes with the addition of tubulin dimers to the growing end of microtubules, leading to their destabilization. uah.es The potential interaction of celogentins with this site suggests a similar mechanism of action. mdpi.com The binding of certain microtubule-associated proteins, like HURP, to the vinca domain can confer resistance to vinca alkaloid-based drugs, highlighting the importance of this binding site in microtubule regulation. ebi.ac.uk

Exploration of Novel or Additional Biological Mechanisms

While the primary mechanism of this compound is the inhibition of tubulin polymerization, research into related compounds suggests the possibility of additional biological activities. figshare.com For instance, studies on a synthesized analog of moroidin, celogentin C, hinted at potentially new anti-cancer mechanisms beyond tubulin inhibition in a human lung cancer cell line. mit.edu Furthermore, research on simplified synthetic analogues of celogentin C has shown moderate antibacterial activity against E. coli, suggesting that the core structure may have other biological targets or modes of action. ccmb.res.in These findings open avenues for exploring novel therapeutic applications and understanding the full spectrum of biological effects of the celogentin family of peptides.

Analog Design, Chemical Modification, and Research Probes

Design Principles for Celogentin A Analogues and Mimetics

The design of this compound analogues and mimetics is guided by key structure-activity relationship (SAR) findings that highlight the importance of its unique three-dimensional architecture. A fundamental principle is the preservation of the rigid bicyclic scaffold, which is considered critical for its ability to interact with tubulin. researchgate.net

Key design principles derived from these findings include:

Maintaining the Bicyclic Core: The bicyclic nature of the peptide is paramount for activity. Analogues that disrupt this core structure or significantly alter its conformation are expected to have diminished potency.

Mimicking Spatial Conformation: The specific spatial arrangement of the amino acid residues, held in place by the unusual cross-links, is a primary driver of tubulin interaction. Mimetics aim to replicate this three-dimensional presentation of key pharmacophoric groups, even if the underlying chemical linkages are different. jenabioscience.com

Introduction of Conformational Constraints: A broader principle in peptide mimetic design, which is applicable to this compound, is the use of conformational constraints to reduce the entropic penalty upon binding to a target. rsc.orgresearchgate.net This can enhance both affinity and selectivity. The native structure of this compound is an excellent example of such constraints.

A notable mimetic design strategy involves replacing the complex, synthetically challenging tryptophan-centered cross-linked core with a simpler aromatic scaffold. This approach aims to preserve the rigid, three-dimensional orientation of the peptide loops extending from the core while greatly simplifying the synthesis. jenabioscience.com

Strategies for Simplified Bicyclic Peptide Constructs

The total synthesis of Celogentin C is a complex, multi-step process, which has driven researchers to develop strategies for creating simplified, more accessible bicyclic constructs. jenabioscience.comnih.gov These strategies focus on replacing the intricate native chemical linkages with more synthetically tractable ones, while aiming to retain the essential conformational features required for biological activity.

One of the most prominent strategies involves replacing the three central, cross-linked amino acids—leucine, tryptophan, and histidine—with three cysteine residues. jenabioscience.com These cysteines are then cross-linked using an aromatic linker, such as 1,3,5-tris(bromomethyl)benzene (TBMB). This reaction forms three stable thioether bonds, creating a central mesitylenyl core that acts as a scaffold. This approach effectively replaces the native indole core with a 1,3,5-trisubstituted benzene core, generating simplified analogues that are significantly easier to synthesize. jenabioscience.comrsc.org These bio-inspired bicyclic peptides are more amenable to the rapid generation of libraries for SAR studies. jenabioscience.com

Another simplification strategy involves substituting the native side chain-to-side chain cross-links with thioether bridges, which are a common motif in other bicyclic peptide systems. ccmb.res.innih.gov This method provides a more direct and often higher-yielding route to creating bicyclic structures compared to the complex C-C and C-N bond formations required for the natural product. nih.gov

The rationale behind these simplification strategies is based on the hypothesis that the primary role of the complex native core is to hold the surrounding peptide loops in a specific, bioactive conformation. jenabioscience.com By replacing this core with a synthetic scaffold that achieves the same structural outcome, it is possible to create analogues with similar biological activities but with greatly reduced synthetic complexity.

Table 1: Comparison of Native and Simplified Celogentin Constructs

Generation of Peptide Libraries for SAR Expansion and Optimization

To systematically explore the structure-activity relationships (SAR) of this compound and optimize its biological properties, researchers can generate and screen peptide libraries. These libraries allow for the rapid evaluation of numerous structural variations, helping to identify the most critical residues and functional groups for activity. nih.govfrontiersin.org

Several strategies for library generation are applicable to this compound analogues:

Positional Scanning: In this approach, a specific position in the peptide sequence is substituted with all other natural (or even non-natural) amino acids, one at a time. mdpi.com This allows for the identification of the optimal amino acid at that position for maximizing activity. This is particularly useful for optimizing the peptide loops of this compound analogues.

Combinatorial Synthesis: Using techniques like split-and-mix synthesis, vast libraries of peptides with randomized sequences in specific regions can be created. nih.gov For Celogentin mimetics, this could involve randomizing the amino acids in the peptide loops attached to a constant, simplified core. Screening these libraries can lead to the discovery of novel sequences with enhanced potency or selectivity. nih.govfrontiersin.org

A practical application of these principles was demonstrated in the study of simplified Celogentin C analogues. A library of peptides was synthesized where each non-cysteine residue was successively replaced with alanine to assess its importance. jenabioscience.com Furthermore, the development of synthetic methods like the radical conjugate addition, used in the total synthesis of Celogentin C, is inherently attractive for library generation because the mild reaction conditions are compatible with peptide structures, allowing for the creation of a diverse set of β-substituted amino acid precursors.

Table 2: Peptide Library Generation Strategies for Celogentin Analogues

Development of Research Tools and Probes for Cellular Studies

To investigate the cellular mechanism of action, localization, and binding partners of this compound, it is essential to develop specialized research tools and probes. These typically involve modifying the peptide with a reporter tag, such as a fluorophore or an affinity handle like biotin, without significantly compromising its biological activity. jenabioscience.com

General strategies for creating such probes, which can be applied to this compound or its simplified analogues, include:

Fluorescent Labeling: A fluorophore (e.g., fluorescein, rhodamine) can be covalently attached to the peptide, usually at the N-terminus or a lysine side chain within a non-critical region of the peptide loop. jenabioscience.com This allows for the visualization of the peptide's localization and trafficking within living cells using fluorescence microscopy.

Affinity Tagging: Conjugating the peptide to biotin allows for its detection and isolation using streptavidin-based techniques. Biotinylated Celogentin analogues can be used in pull-down assays to identify binding partners from cell lysates or to quantify cellular uptake.

Activity-Based Probes (ABPs): ABPs are designed to covalently bind to the active site of their target enzyme, providing a direct measure of enzymatic activity. While this compound targets the structural protein tubulin rather than an enzyme, a similar concept could be employed by incorporating a photoreactive group (e.g., a diazirine) into the peptide structure. Upon binding to tubulin, UV irradiation would induce a covalent cross-link, permanently tagging the binding site for subsequent analysis.

A key challenge is to introduce the probe moiety without disrupting the peptide's conformation and activity. A powerful strategy for bicyclic peptide probes involves functionalizing the chemical linker itself. For instance, a linker like tribromomethylenebenzene can be pre-reacted with a reporter molecule such as biotin or carboxyfluorescein before being used to cyclize the peptide. This approach ensures that the reporter tag is attached to the central scaffold rather than the peptide loops, minimizing interference with the peptide's target-binding surfaces. Such tools are invaluable for elucidating the detailed molecular pharmacology of the celogentin family of compounds.

Preclinical Research and Potential Biological Applications

In Vitro Anti-Proliferative Activity against Cancer Cell Lines

Celogentin A has shown inhibitory effects on the polymerization of tubulin, a critical process for cell division. acs.org This activity is the basis for its anti-proliferative effects against various cancer cell lines. Research has shown that related compounds, celogentins, exhibit cytotoxic activity against several human cancer cell lines. For instance, the dichloromethane fraction of Celosia argentea extract, containing celogentins, displayed significant in vitro cytotoxic activities against human colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cells, with IC50 values of 10.9 and 11.2 µg/mL, respectively. researchgate.net Another related bicyclic peptide, moroidin, has been shown to have cytotoxic effects on several cancer cells, particularly A549 lung cancer cells. researchgate.net

Table 1: In Vitro Cytotoxicity of Celosia argentea Extract and Related Compounds

| Compound/Extract | Cell Line | IC50 Value |

|---|---|---|

| Dichloromethane fraction | HCT-116 | 10.9 µg/mL |

| Dichloromethane fraction | HepG2 | 11.2 µg/mL |

| Moroidin | A549 | Potent (specific IC50 not provided) |

Data sourced from multiple studies investigating the cytotoxic effects of Celosia argentea constituents. researchgate.netresearchgate.net

Modulation of Cell Cycle Progression in Disease Models

The primary mechanism of action for this compound and its analogues is the disruption of microtubule dynamics, which directly impacts cell cycle progression. acs.orgresearchgate.net By inhibiting tubulin polymerization, these compounds prevent the formation of the mitotic spindle, a crucial structure for the segregation of chromosomes during mitosis. acs.orgmdpi.com This interference leads to an arrest of cells in the G2/M phase of the cell cycle. researchgate.netresearchgate.net

A study on the related compound moroidin demonstrated that it arrested A549 lung cancer cells in the G2/M phase, subsequently inducing apoptosis. researchgate.net This modulation of the cell cycle is a hallmark of antimitotic agents and underscores the therapeutic potential of celogentins in cancer treatment. The process of myogenesis, which involves cell cycle withdrawal, is also influenced by factors that modulate cell cycle progression, highlighting the broader biological implications of compounds that interfere with this fundamental process. ijbs.comub.edu

Comparative Efficacy with Established Antimitotic Agents (e.g., Vinblastine, Colchicine)

The antimitotic activity of the celogentin family of peptides has been compared to that of well-established clinical agents like vinblastine and colchicine. mdpi.comd-nb.info Research indicates that some celogentins rival or even exceed the potency of these drugs. researchgate.netd-nb.info For example, celogentin C, a closely related analogue, is more potent in inhibiting tubulin polymerization than vinblastine. researchgate.netd-nb.info

Moroidin, another related bicyclic peptide, also demonstrates strong inhibition of tubulin polymerization, with an IC50 of 3 µM, which is more potent than colchicine (IC50 10 µM). d-nb.info While direct comparative IC50 values for this compound against these agents are not always detailed, the collective evidence for the celogentin/moroidin family points to a high degree of antimitotic potency. mdpi.comd-nb.info These findings suggest that this compound and its analogues are promising candidates for further development as anticancer agents, potentially offering advantages over existing therapies. researchgate.netmdpi.com

Table 2: Comparative Inhibitory Activity on Tubulin Polymerization

| Compound | IC50 Value | Comparative Potency |

|---|---|---|

| Moroidin | 3 µM | More potent than Colchicine |

| Colchicine | 10 µM | - |

| Celogentin C | Not specified | More potent than Vinblastine |

| Vinblastine | Not specified | - |

Data compiled from studies comparing the antimitotic effects of celogentins and established drugs. d-nb.info

Advanced Analytical Methodologies in Celogentin a Research

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique in the study of natural products like Celogentin A, providing unparalleled accuracy in mass measurements. This capability is crucial for identifying and characterizing novel compounds from complex biological matrices. animbiosci.org In the context of Celogentin research, HRMS, often coupled with tandem mass spectrometry (MS/MS), is instrumental in the structural elucidation of new members of the celogentin family. researchgate.net

Detailed Research Findings: Researchers utilize HRMS to obtain precise mass-to-charge ratio (m/z) data, which allows for the determination of elemental compositions with high confidence. For instance, in the analysis of Celogentin K, a related bicyclic peptide isolated from the seeds of Celosia argentea, extensive MS/MS analysis was pivotal in assigning its structure and absolute stereochemistry. researchgate.net The fragmentation patterns observed in MS/MS spectra provide key information about the sequence of amino acids and the nature of the cross-linkages that define the unique bicyclic architecture of the celogentins.

The general workflow for metabolite profiling with HRMS involves liquid chromatography to separate the components of a sample, followed by ionization and analysis in a high-resolution mass spectrometer. nih.gov This approach allows for the detection of not only the primary compounds of interest but also their metabolites or related analogues present in the mixture. animbiosci.orgnih.gov The high resolving power of modern instruments, such as Orbitrap and time-of-flight (TOF) analyzers, can distinguish between compounds with very similar molecular weights, which would otherwise be unresolved by unit mass resolution instruments. researchgate.net This precision is critical for confidently identifying and characterizing compounds like this compound from a complex natural extract. researchgate.net

Table 1: Application of HRMS in Celogentin Research

| HRMS Technique | Application | Information Gained |

|---|---|---|

| LC-HRMS | Metabolite profiling of Celosia argentea extracts | Detection and tentative identification of this compound and related analogues. |

| Accurate Mass Measurement | Determination of Elemental Composition | Provides high-confidence molecular formulas for novel peptides. |

| Tandem MS (MS/MS) | Structural Elucidation | Fragmentation data reveals amino acid sequence and cross-linkage information. researchgate.net |

| Isotopic Pattern Analysis | Confirmation of Elemental Composition | Fine isotopic distributions help validate the assigned molecular formula. |

Advanced NMR Techniques for Dynamic Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and dynamic analysis of complex molecules like this compound in solution. nptel.ac.inplos.org While basic NMR provides the fundamental structure, advanced techniques are required to understand the molecule's three-dimensional shape and how it changes over time, which is crucial for its biological activity. nih.gov

Detailed Research Findings: During the total synthesis of Celogentin C, researchers observed that the chemical shifts of the imidazole hydrogen atoms of the histidine residue were unusually dependent on concentration, temperature, and pH. nih.govnih.gov This finding strongly indicates that the molecule exists in a dynamic equilibrium, undergoing conformational changes in solution. These dynamics are critical for how the molecule binds to its biological targets.

Advanced NMR methods are employed to characterize such dynamic processes. plos.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide distance constraints between protons, helping to define the molecule's 3D structure. Exchange Spectroscopy (EXSY) can be used to study conformational exchange occurring on slower timescales. nih.gov Furthermore, techniques like Carr-Purcell-Meiboom-Gill (CPMG) and rotating frame relaxation dispersion (R²eff) can probe motions on the microsecond-to-millisecond timescale, providing insight into the flexibility of the peptide backbone and side chains. nih.gov For peptides like this compound, understanding the conformational flexibility of the bicyclic structure is key to explaining its interaction with proteins such as tubulin.

In some studies, ¹⁹F NMR has emerged as a powerful tool for studying the conformational dynamics of biomolecules. nih.govmdpi.com By strategically incorporating a fluorine atom, researchers can obtain a sensitive probe with a wide chemical shift range and no background signal, allowing for the clear observation of different conformational states and their interconversion. mdpi.com

Table 2: Advanced NMR Techniques for Conformational Analysis

| NMR Method | Type of Information | Relevance to this compound |

|---|---|---|

| NOESY / ROESY | Inter-proton distances | Defines the 3D solution structure and folding of the bicyclic rings. |

| EXSY | Slow conformational exchange (ms to s) | Characterizes equilibrium between different stable conformations. nih.gov |

| Relaxation Dispersion (CPMG, R²eff) | Conformational exchange (µs to ms) | Probes the flexibility of the macrocyclic structure and side chains. nih.gov |

| Chemical Shift Perturbation | Ligand binding and conformational changes | Detects changes in structure upon interaction with target proteins. |

| Residual Dipolar Couplings (RDCs) | Long-range orientational constraints | Provides global orientation information of structural domains. nih.gov |

Chromatographic Separations (e.g., HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the purification and analysis of this compound. moravek.com Given that celogentins are often isolated from natural sources containing a mixture of closely related analogues, the high resolving power of HPLC is essential for obtaining pure compounds for structural and biological studies. researchgate.net

Detailed Research Findings: HPLC is the method of choice for both qualitative and quantitative analysis of peptide purity. mtoz-biolabs.com In the context of this compound research, reversed-phase HPLC (RP-HPLC) is commonly used, where the peptide is separated based on its hydrophobicity. mtoz-biolabs.com The process involves a stationary phase (e.g., a C18 column) and a mobile phase, typically a gradient of water and an organic solvent like acetonitrile. mtoz-biolabs.com

For purity analysis , a sample of synthesized or isolated this compound is injected into the HPLC system. The resulting chromatogram shows a major peak corresponding to the pure compound and potentially smaller peaks for impurities. chromatographyonline.com The purity is typically calculated by the area percentage of the main peak relative to the total area of all peaks. researchgate.net This ensures that the material used for biological assays is of a known and high purity, which is critical for obtaining reliable data. moravek.com

For quantitative analysis , HPLC is used to determine the exact concentration of this compound in a sample. jasco-global.com This is often done using the external standard method, where a calibration curve is generated from standards of known concentrations. The peak area of the unknown sample is then compared to this curve to determine its concentration. jasco-global.com This is vital for dose-response studies in biological assays. The internal standard method can also be used to improve accuracy by correcting for variations in injection volume. jasco-global.com

Table 3: HPLC System Components and Their Roles in this compound Analysis

| Component | Function | Importance for this compound Analysis |

|---|---|---|

| Solvent Delivery System (Pump) | Delivers the mobile phase at a precise flow rate. | Ensures reproducible retention times for accurate identification. moravek.com |

| Injector | Introduces a precise volume of the sample. | Critical for quantitative accuracy. jasco-global.com |

| Column (Stationary Phase) | Separates the components of the mixture. | High-resolution separation of this compound from impurities and analogues. mtoz-biolabs.com |

| Detector (e.g., UV-Vis, MS) | Detects the components as they elute from the column. | Allows for both quantification (UV) and identification (MS). moravek.comjasco-global.com |

| Data System | Processes the signal and generates the chromatogram. | Calculates peak areas for purity and quantitative analysis. researchgate.net |

Spectroscopic and Crystallographic Methods for Ligand-Target Interactions

Understanding how this compound exerts its biological effects requires detailed knowledge of its interaction with its molecular target, which is believed to be tubulin. Spectroscopic and crystallographic techniques are paramount for visualizing and characterizing these ligand-target interactions at an atomic level. nih.govfrontiersin.org

Detailed Research Findings: X-ray crystallography provides a high-resolution, static snapshot of a ligand bound to its protein target. frontiersin.org Although a crystal structure of this compound bound to tubulin is not publicly available, the methodology is well-established. For the related bicyclic peptide moroidin, single-crystal X-ray diffraction analysis was used to unambiguously confirm its stereostructure. researchgate.net Similarly, X-ray crystallography was used to confirm the stereochemistry of a key intermediate during the synthesis of Celogentin C. researchgate.net This technique would be the gold standard for identifying the precise binding site of this compound on tubulin, revealing the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding. nih.gov

Spectroscopic methods offer complementary information, often on the dynamics of the interaction in solution. amazon.com

Circular Dichroism (CD) Spectroscopy: This technique is sensitive to the secondary structure of proteins and peptides. CD spectra were used in the structural assignment of Celogentin K. researchgate.net It can be used to monitor changes in the conformation of tubulin upon binding of this compound.

Fluorescence Spectroscopy: This method can be used to study binding affinity. Tryptophan residues, present in both tubulin and this compound, have intrinsic fluorescence. Changes in the fluorescence signal upon binding can be used to calculate binding constants (K_d). amazon.com

Other Spectroscopic Techniques: Methods like Fourier-transform infrared (FTIR) spectroscopy and X-ray absorption spectroscopy (XAS) can also provide valuable information on the structural and electronic changes that occur during ligand binding. mdpi.com These advanced methods, sometimes coupled with crystallography, can offer a more complete picture of the interaction, including identifying the electronic state of any involved ions and monitoring the effects of X-ray radiation during data collection. frontiersin.orgmdpi.com

Table 4: Methods for Studying Ligand-Target Interactions

| Method | Type of Information | Application to this compound |

|---|---|---|

| X-ray Crystallography | High-resolution 3D structure of the complex. | To identify the precise binding pocket on tubulin and key interactions. nih.govfrontiersin.org |

| Circular Dichroism (CD) | Secondary structure changes. | To detect conformational changes in tubulin upon this compound binding. researchgate.net |

| Fluorescence Spectroscopy | Binding affinity and conformational changes. | To quantify the strength of the this compound-tubulin interaction. amazon.com |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (ΔH, ΔS, K_d). | To provide a complete thermodynamic profile of the binding event. |

Q & A

Q. What is the molecular structure of Celogentin A, and what experimental techniques were pivotal in its elucidation?

this compound's structure, like its homolog Celogentin C, features a cyclic peptide backbone with unusual cross-links, including a Leu-Trp C–C bond and a Trp-His linkage. Key techniques include:

- NMR spectroscopy (e.g., NOE correlations to confirm imidazole/indole spatial arrangements) .

- X-ray crystallography (if applicable) to resolve stereochemistry.

- Mass spectrometry for molecular weight validation. Structural analogs (e.g., Celogentin C) show imidazole H2 chemical shifts sensitive to pH, temperature, and concentration, necessitating controlled experimental conditions for reproducibility .

Q. What biological activities are associated with this compound, and what assays validate these effects?

this compound is hypothesized to share bioactivity with Celogentin C and moroidin analogs, including:

- Microtubule polymerization inhibition , tested via in vitro turbidity assays using purified tubulin .

- Cytotoxicity profiling against cancer cell lines (e.g., H1437 lung adenocarcinoma), measured via MTT or ATP-based viability assays .

- Specificity is assessed using dose-response curves and comparative studies with non-target cell lines.

Q. What are the primary challenges in synthesizing this compound, and how are macrocyclization strategies optimized?

Synthesis hurdles include:

- Stereochemical control during cross-link formation (e.g., Leu-Trp bond). Pd-catalyzed C–H activation enables regioselective macrocyclization without directing groups .

- Oxidative coupling for Trp-His linkages, which requires additives like Pro-OBn to achieve efficiency (>50% yield in model systems) .

- Purification challenges due to conformational flexibility; reverse-phase HPLC and preparative TLC are critical .

Advanced Research Questions

Q. How do synthetic strategies for this compound address stereochemical discrepancies in macrocyclization?

Advanced methods include:

- C–H activation macrocyclization : Pd-catalyzed coupling of iodinated Trp residues with Leu avoids racemization and ensures Cβ–Ar bond stereochemistry .

- Additive screening : Pro-OBn enhances Trp-His oxidative coupling by stabilizing reactive intermediates, as shown in Celogentin C synthesis .

- Chiral auxiliaries : Temporary protecting groups (e.g., Pmc, Mtr) preserve stereochemical integrity during solid-phase peptide synthesis (SPPS) .

Q. How can researchers resolve contradictions in NMR data between synthetic and natural this compound samples?

Discrepancies (e.g., imidazole H2 chemical shifts) arise from:

- Environmental factors : NMR signals shift with pH, concentration, and temperature. Variable-temperature NMR and buffer-controlled experiments isolate these effects .

- Hydrogen bonding : NOE and titration experiments identify intermolecular interactions (e.g., imidazole N3 protonation states) .

- Validation : Co-injection HPLC confirms identity; synthetic-natural sample co-elution validates purity .

Q. What methodological advancements improve the heterologous biosynthesis of this compound?

Biosynthesis insights from Celogentin C include:

- BURP-domain enzymes : Engineering these enzymes in Nicotiana benthamiana enables moroidin scaffold production .

- Precursor-directed feeding : Supplementing cultures with non-canonical amino acids (e.g., 6-I-Trp) enhances yield .

- Metabolic engineering : Knockout of competing pathways in host organisms (e.g., E. coli) minimizes side products .

Future Directions

- Mechanistic studies : Elucidate Pro-OBn’s role in oxidative coupling using kinetic isotope effects (KIE) and DFT calculations.

- Biosynthetic engineering : Optimize BURP-domain enzyme activity via directed evolution .

- Therapeutic profiling : Expand cytotoxicity screens to include 3D tumor spheroids and patient-derived organoids.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.